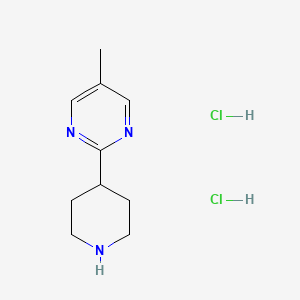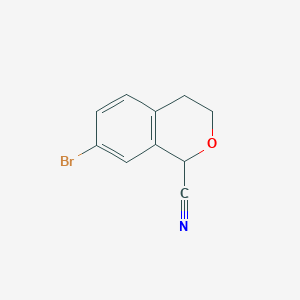
2-Fluorononanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluorononanoic acid is a fluorinated carboxylic acid with the molecular formula C9H17FO2
準備方法
Synthetic Routes and Reaction Conditions: 2-Fluorononanoic acid can be synthesized through several methods. One common approach involves the fluorination of nonanoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the direct fluorination of nonanoic acid using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-Fluorononanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: 2-Fluorononan-1-ol.
Substitution: Various substituted nonanoic acids depending on the nucleophile used.
科学的研究の応用
2-Fluorononanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological membranes.
Industry: It is used in the production of fluorinated surfactants and polymers, which have applications in coatings, lubricants, and fire-fighting foams.
作用機序
The mechanism by which 2-fluorononanoic acid exerts its effects involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with enzymes and other proteins. This can affect metabolic pathways and enzyme activity, making it a valuable tool in biochemical research.
類似化合物との比較
- Trifluoroacetic acid (TFA)
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
Comparison: 2-Fluorononanoic acid is unique due to its specific fluorination pattern and chain length. Compared to trifluoroacetic acid, it has a longer carbon chain, which can influence its physical and chemical properties. Unlike perfluorooctanoic acid and perfluorooctanesulfonic acid, which are fully fluorinated, this compound has only one fluorine atom, making it less hydrophobic and potentially less bioaccumulative.
特性
CAS番号 |
10457-81-5 |
|---|---|
分子式 |
C9H17FO2 |
分子量 |
176.23 g/mol |
IUPAC名 |
2-fluorononanoic acid |
InChI |
InChI=1S/C9H17FO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChIキー |
JJHYTNHLGZWBQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
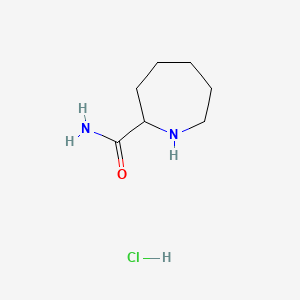
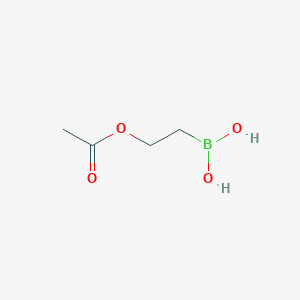
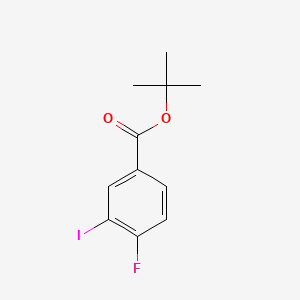
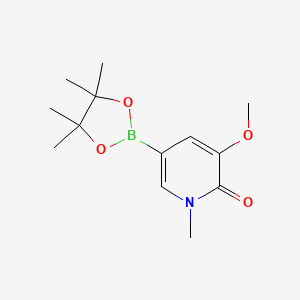
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)


![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
